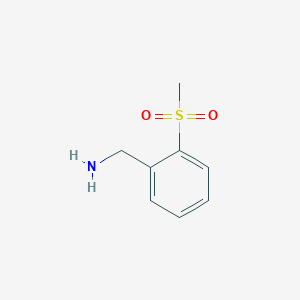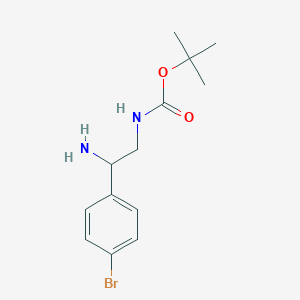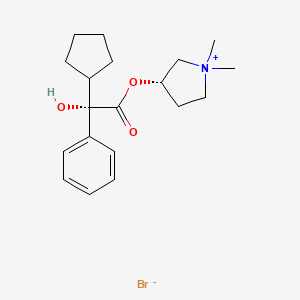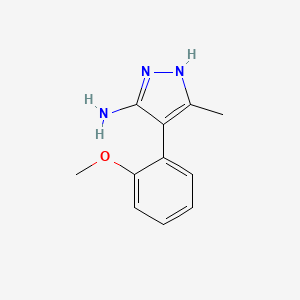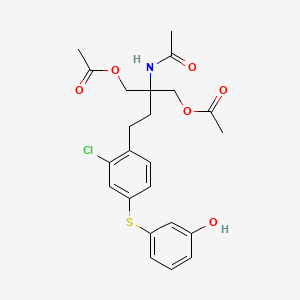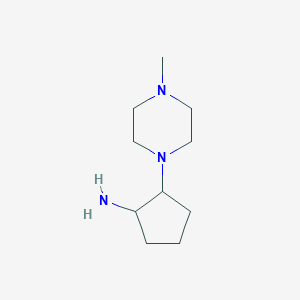
(E)-4-(肉桂酰氧基)苯甲醛
描述
(E)-4-(Cinnamyloxy)benzaldehyde is an organic compound that belongs to the class of cinnamyl ethers It features a cinnamyloxy group attached to a benzaldehyde moiety
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that benzaldehyde, a related compound, interacts with various enzymes and catalysts
Mode of Action
Benzaldehyde, a structurally similar compound, is known to undergo reactions such as acetalization and Claisen–Schmidt condensation . These reactions involve interactions with catalysts and result in the formation of new compounds. It’s plausible that (E)-4-(Cinnamyloxy)benzaldehyde may exhibit similar reactivity, but further studies are required to confirm this.
Biochemical Pathways
Benzaldehyde and its derivatives are known to participate in various chemical reactions and pathways . These include the acetalization of benzaldehyde and the Claisen–Schmidt condensation . The downstream effects of these pathways can vary widely, depending on the specific reactions and the context in which they occur.
Pharmacokinetics
General principles of pharmacokinetics suggest that these properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological system in which it is present .
Result of Action
Based on the known reactions of benzaldehyde, it can be speculated that (e)-4-(cinnamyloxy)benzaldehyde might influence cellular processes through its interactions with various enzymes and catalysts .
Action Environment
The action, efficacy, and stability of (E)-4-(Cinnamyloxy)benzaldehyde are likely to be influenced by various environmental factors. For instance, factors such as pH, temperature, salinity, and the presence of other chemical species can impact the behavior of chemical compounds in biological systems . Additionally, the presence of certain enzymes or catalysts can influence the reactions that (E)-4-(Cinnamyloxy)benzaldehyde undergoes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(Cinnamyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions might be employed to enhance the production process.
化学反应分析
Types of Reactions: (E)-4-(Cinnamyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cinnamyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions may vary depending on the specific substitution reaction, but bases or acids are often involved.
Major Products:
Oxidation: 4-(Cinnamyloxy)benzoic acid.
Reduction: 4-(Cinnamyloxy)benzyl alcohol.
Substitution: Products will vary based on the substituent introduced.
相似化合物的比较
4-Hydroxybenzaldehyde: Lacks the cinnamyloxy group, making it less versatile in certain synthetic applications.
Cinnamyl Alcohol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity.
Cinnamaldehyde: Lacks the benzaldehyde moiety, resulting in different chemical properties.
属性
IUPAC Name |
4-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXWGYPOOZFWAD-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589465 | |
| Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79844-40-9 | |
| Record name | Benzaldehyde, 4-[(3-phenyl-2-propenyl)oxy]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79844-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


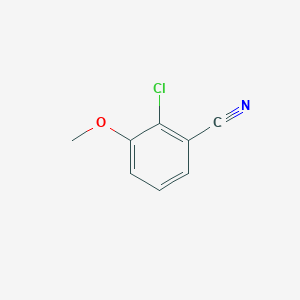
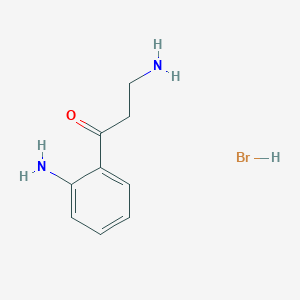

![4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602506.png)
